3,4-Dihydroxyphenylpyruvic acid

Description

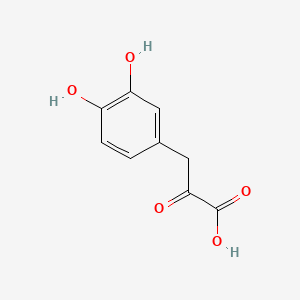

Structure

2D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFFJFGLSKYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962409 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-66-4 | |

| Record name | 3,4-Dihydroxyphenylpyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dihydroxyphenylpyruvic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a key intermediate metabolite in the catabolism of the amino acid tyrosine. As a 2-oxo monocarboxylic acid, it plays a significant role in various biochemical pathways. This technical guide provides an in-depth overview of DHPPA, including its chemical identity, physicochemical properties, synthesis, metabolic pathways, and potential relevance in research and drug development.

Chemical Identity

Synonyms

This compound is known by several other names in scientific literature and chemical databases. These include:

-

DHPPA[1]

-

3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid[1]

-

beta-(3,4-dihydroxylphenyl)pyruvic Acid[1]

-

3,4-dihydroxy-alpha-oxobenzenepropanoic acid[1]

-

3,4-Dihydroxyphenylacetylformic acid[1]

-

(3,4-Dihydroxyphenyl)pyruvic acid

-

Hydroxyphenylpyruvic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₅ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 219-220 °C (decomposes) | [3] |

| Boiling Point | ~380.8 °C at 760 mmHg (Predicted) | [3] |

| Water Solubility | Moderately soluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol (50 mg/mL), methanol, and ether. | [3][4] |

| pKa (Strongest Acidic) | 2.91 (Predicted) | [5] |

| logP | 1.12 (Predicted) | [5] |

Synthesis and Experimental Protocols

Improved Synthesis of this compound

An improved synthesis method for this compound has been reported, offering a more facile route compared to previous procedures. This method involves the hydrolysis of a trifluoromethyloxazolone intermediate. A general outline of a synthetic approach is provided below, based on established chemical principles.

Experimental Protocol: Synthesis via Azlactone Intermediate

This protocol is a generalized representation and may require optimization.

-

Step 1: Formation of the Azlactone. 3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde) is reacted with N-acetylglycine in the presence of a dehydrating agent such as acetic anhydride and a weak base like sodium acetate. The mixture is heated to promote the condensation reaction, forming an azlactone intermediate: 2-phenyl-4-(3,4-diacetoxybenzylidene)oxazolone.

-

Step 2: Hydrolysis of the Intermediate. The formed azlactone is then subjected to hydrolysis. This is typically achieved by refluxing the intermediate in an aqueous acidic solution (e.g., dilute hydrochloric acid). This step cleaves the oxazolone ring and hydrolyzes the acetate protecting groups.

-

Step 3: Isolation and Purification. Upon cooling the reaction mixture, this compound precipitates as a solid. The product can be collected by filtration, washed with cold water, and dried under a vacuum. Further purification can be achieved by recrystallization.

Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays

The antioxidant potential of this compound can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Assay

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark. The working solution is prepared by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[6]

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of the DHPPA sample solution.

-

Add 180 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the DHPPA sample.[6]

Experimental Protocol: ABTS Assay

-

Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6] The ABTS•+ solution is then diluted with methanol or a suitable buffer to an absorbance of approximately 0.7 at 734 nm.

-

Assay Procedure:

-

Add a small volume of the DHPPA sample to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.

-

-

Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of absorbance with that of a standard antioxidant, Trolox.

Metabolic Pathways

This compound is a central molecule in the metabolism of tyrosine and L-DOPA (L-3,4-dihydroxyphenylalanine).

Tyrosine Catabolism

In the primary pathway for tyrosine degradation, tyrosine is converted to 4-hydroxyphenylpyruvic acid by the enzyme tyrosine aminotransferase. In a related pathway, L-DOPA can be transaminated to form this compound. DHPPA is then further metabolized in the tyrosine catabolic pathway. A defect in the enzymes of this pathway can lead to metabolic disorders such as tyrosinemia.[8]

L-DOPA Metabolism and its Significance in Drug Development

DHPPA has a close metabolic relationship with L-DOPA, the primary medication for Parkinson's disease. DHPPA can be transaminated to form L-DOPA.[9] Conversely, L-DOPA can be converted to DHPPA. Studies have shown that the co-administration of DHPPA with L-DOPA can increase the bioavailability of L-DOPA by decreasing its initial hepatic extraction and prolonging its elimination half-life.[10] This "sparing effect" is of considerable interest to drug development professionals, as it suggests that DHPPA or its derivatives could be used as an adjuvant therapy to improve the efficacy of L-DOPA treatment in Parkinson's disease.

The metabolic interplay between L-DOPA and DHPPA is a critical area of research for developing novel therapeutic strategies. The main metabolites of DHPPA are conjugates of homovanillic acid and 3,4-dihydroxyphenylacetic acid.[10]

Below is a diagram illustrating the central role of this compound in these metabolic pathways.

Conclusion

This compound is a metabolite of significant interest due to its central role in amino acid metabolism and its close relationship with the neurotransmitter precursor L-DOPA. Its synthesis, while requiring careful control of protecting groups, is achievable through established organic chemistry routes. The potential for DHPPA to modulate the pharmacokinetics of L-DOPA presents a promising avenue for research in the field of drug development, particularly for neurodegenerative diseases like Parkinson's. Further investigation into its biological activities, including its antioxidant properties, and its in vivo effects is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and scientists to explore the multifaceted nature of this important biomolecule.

References

- 1. This compound | C9H8O5 | CID 165198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemodex.com [chemodex.com]

- 4. 4-羟苯基丙酮酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Showing Compound 4-hydroxyphenylpyruvate (FDB030506) - FooDB [foodb.ca]

- 6. benchchem.com [benchchem.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. Transamination and other metabolic pathways of this compound in rats when simultaneously administered with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on the metabolism of L-DOPA in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Metabolism: A Technical Guide to 3,4-Dihydroxyphenylpyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a keto acid that holds a critical position in the intricate network of mammalian metabolism. As a derivative of pyruvic acid, with a 3,4-dihydroxyphenyl substituent, DHPPA serves as a key intermediate in the catabolism of the aromatic amino acid tyrosine. Its metabolic significance extends beyond a simple catabolic intermediate, with evidence pointing to its role as a precursor for the synthesis of the neurotransmitter precursor L-DOPA (L-3,4-dihydroxyphenylalanine), its involvement in oxidative stress, and its potential as a biomarker for certain metabolic conditions. This technical guide provides an in-depth exploration of the biological role of DHPPA in metabolism, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.

Metabolic Pathways Involving this compound

DHPPA is primarily situated within the tyrosine catabolism pathway. However, its metabolic journey is not linear, as it can be shunted into alternative pathways with significant physiological consequences.

Tyrosine Catabolism

The canonical pathway for tyrosine degradation involves its conversion to 4-hydroxyphenylpyruvic acid, which is then further metabolized. DHPPA is a metabolite of L-DOPA, which is formed from tyrosine. DHPPA itself can be acted upon by various enzymes, leading to different metabolic fates.

Conversion to L-DOPA

A significant metabolic route for DHPPA is its transamination to L-DOPA. This conversion is of particular interest in the context of Parkinson's disease, where L-DOPA is a primary therapeutic agent. In rats, it has been demonstrated that orally administered DHPPA can be transaminated to L-DOPA, contributing to serum L-DOPA and brain dopamine levels.[1] This suggests a potential alternative or supplementary route for L-DOPA synthesis in the body.

Reduction to 3,4-Dihydroxyphenyllactic Acid

Hydroxyphenylpyruvate reductase (HPPR) is an enzyme that can catalyze the reduction of DHPPA. While its primary substrate is often considered to be 4-hydroxyphenylpyruvic acid, HPPR also accepts DHPPA, converting it to 3,4-dihydroxyphenyllactic acid.[2]

Quantitative Data

Understanding the kinetics of the enzymes that metabolize DHPPA and its concentration in biological fluids is crucial for assessing its physiological and pathological roles.

| Enzyme | Substrate | Km (mM) | Vmax or kcat | Cofactor | Organism/Tissue | Reference |

| Hydroxyphenylpyruvate Reductase (HPPR) | 4-hydroxyphenylpyruvic acid | 0.31 | - | NADPH | Coleus blumei | [3] |

| Hydroxyphenylpyruvate Reductase (HPPR) | Phenylpyruvic acid | 0.73 | - | NADPH | Coleus blumei | [3] |

| Hydroxyphenylpyruvate Reductase (HPPR) | Pyruvic acid | 1.02 | - | NADPH | Coleus blumei | [3] |

| Tyrosine Aminotransferase (TATN-1) | p-tyrosine | 1.23 ± 0.08 | - | - | C. elegans | [4] |

Table 1: Enzyme Kinetic Parameters. This table summarizes the Michaelis-Menten constants (Km) for hydroxyphenylpyruvate reductase with various substrates and for tyrosine aminotransferase.

| Biological Matrix | Analyte(s) | Concentration Range | Analytical Method | Reference |

| Serum | Phenylalanine, Hydroxyphenyllactic acid, Hydroxyphenylpyruvic acid | PHE: 10–525 µmol/L, HPLA: 5–500 µmol/L, HPPA: 10–540 µmol/L | LC-MS/MS | [5] |

| Urine | Phenylalanine, Hydroxyphenyllactic acid, Hydroxyphenylpyruvic acid | PHE: 10–520 µmol/L, HPLA: 20–20,000 µmol/L, HPPA: 50–22,000 µmol/L | LC-MS/MS | [5] |

| Human Plasma | 3-methoxy-4-hydroxyphenylglycol (MHPG) | 21.16 ± 9.58 ng/ml | HPLC-ECD | [6] |

| Human Plasma | 3,4-dihydroxyphenylglycol (DHPG) | 19.58 ± 8.13 ng/ml | HPLC-ECD | [6] |

| Human Urine | 3-methoxy-4-hydroxyphenylglycol (MHPG) | 1.67 ± 0.65 µg/mg creatinine | HPLC-ECD | [6] |

| Human Urine | 3,4-dihydroxyphenylglycol (DHPG) | 0.39 ± 0.21 µg/mg creatinine | HPLC-ECD | [6] |

Table 2: Concentrations of DHPPA and Related Metabolites in Biological Fluids. This table provides reported concentration ranges of DHPPA and associated metabolites in human serum, urine, and plasma.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate study of DHPPA metabolism.

Quantification of DHPPA and Related Metabolites by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous analysis of phenylalanine (PHE), hydroxyphenyllactic acid (HPLA), and hydroxyphenylpyruvic acid (HPPA) in serum and urine.[5][7]

1. Sample Preparation:

-

Serum: Dilute serum samples 1 in 1000 with an internal standard solution containing deuterated analogues of the analytes (e.g., d5-PHE).

-

Urine: Dilute urine samples 1 in 1000 with the same internal standard solution.

2. Liquid Chromatography:

-

Column: Atlantis dC18 column (100 mm × 2.1 mm, 3 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from 2% to 98% B over a specified time.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

3. Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive mode for PHE and negative mode for HPLA and HPPA.

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.

4. Data Analysis:

-

Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix.

Tyrosine Aminotransferase (TAT) Activity Assay

This protocol is based on a coupled-enzyme assay that measures the production of glutamate from the TAT-catalyzed reaction.[4]

1. Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.

-

Substrate Solution: L-tyrosine and α-ketoglutarate in assay buffer.

-

Coupling Enzyme: Glutamate dehydrogenase.

-

Cofactor: NAD+.

-

Enzyme Source: Purified TAT or cell/tissue lysate.

2. Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, glutamate dehydrogenase, and the enzyme source.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The rate of NADH formation is proportional to the TAT activity.

3. Calculation:

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Biological and Clinical Significance

The metabolic roles of DHPPA have several important biological and clinical implications.

Neurotransmitter Metabolism

The ability of DHPPA to be converted to L-DOPA positions it as a potential modulator of catecholamine neurotransmitter synthesis.[1] Further research into the regulation of this conversion could offer novel therapeutic strategies for conditions associated with dopamine deficiency, such as Parkinson's disease. While L-DOPA is a well-established precursor to dopamine, norepinephrine, and epinephrine, the direct role of DHPPA in neurotransmission is an area requiring further investigation.[8][9][10]

Oxidative Stress

Emerging evidence suggests a link between DHPPA and oxidative stress. Oxidative modifications of tyrosine residues in proteins can lead to the formation of 3,4-dihydroxyphenylalanine (DOPA), a process implicated in various pathologies.[11][12] As a related metabolite, DHPPA may play a role in or be a marker of these oxidative processes. Some studies have also investigated the antioxidant properties of related dihydroxyphenyl compounds.[13][14]

Clinical Biomarker

Elevated levels of DHPPA and related metabolites in urine and plasma can be indicative of certain metabolic states or diseases. For instance, altered levels of phenylpyruvic acid derivatives are associated with phenylketonuria (PKU). While not a primary diagnostic marker, monitoring DHPPA levels could provide additional insights into the metabolic dysregulation in such conditions. Furthermore, plasma DHPPA concentrations have been inversely associated with the risk of metabolic syndrome, suggesting a potential role as a biomarker for whole-grain intake and metabolic health.[15]

Conclusion

This compound is a multifaceted metabolite that sits at the intersection of amino acid catabolism, neurotransmitter synthesis, and cellular redox balance. Its role in metabolism is more complex than that of a simple intermediate, with potential implications for both health and disease. The quantitative data and detailed experimental protocols provided in this technical guide are intended to facilitate further research into the intricate biology of DHPPA. A deeper understanding of its metabolic regulation and physiological functions will be crucial for the development of novel diagnostic and therapeutic strategies targeting the pathways in which it is involved.

References

- 1. Transamination and other metabolic pathways of this compound in rats when simultaneously administered with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) and 3,4-dihydroxyphenylglycol (DHPG) levels in human urine, plasma and cerebrospinal fluids, and their significance in studies of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-3,4-Dihydroxyphenylalanine as a neurotransmitter candidate in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-DOPA - Wikipedia [en.wikipedia.org]

- 10. Is DOPA a neurotransmitter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endogenous 3,4-dihydroxyphenylalanine and dopaquinone modifications on protein tyrosine: links to mitochondrially derived oxidative stress via hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous 3,4-Dihydroxyphenylalanine and Dopaquinone Modifications on Protein Tyrosine: LINKS TO MITOCHONDRIALLY DERIVED OXIDATIVE STRESS VIA HYDROXYL RADICAL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic Effect of 3',4'-Dihidroxifenilglicol and Hydroxytyrosol on Oxidative and Nitrosative Stress and Some Cardiovascular Biomarkers in an Experimental Model of Type 1 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DHPPA, a major plasma alkylresorcinol metabolite reflecting whole-grain wheat and rye intake, and risk of metabolic syndrome: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Metabolic Fates of L-DOPA: A Technical Guide to 3,4-Dihydroxyphenylpyruvic Acid and the Neurotoxin DOPAL

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa (L-DOPA), the cornerstone of Parkinson's disease therapy, undergoes complex metabolic transformations following administration. While its primary therapeutic effect is mediated through decarboxylation to dopamine, other metabolic pathways give rise to compounds with significant biological activities. This technical guide provides a comprehensive overview of two key metabolites: 3,4-dihydroxyphenylpyruvic acid (DHPPA) and the highly neurotoxic 3,4-dihydroxyphenylacetaldehyde (DOPAL). Understanding the formation, quantification, and biological impact of these molecules is critical for optimizing L-DOPA therapy and developing novel neuroprotective strategies.

Metabolic Pathways of L-DOPA

L-DOPA is primarily metabolized via two key enzymatic pathways: decarboxylation and transamination. The decarboxylation pathway is the major route for dopamine synthesis, while the transamination pathway leads to the formation of DHPPA.

Decarboxylation to Dopamine and Subsequent Formation of DOPAL

The principal metabolic fate of L-DOPA is its conversion to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC). This newly synthesized dopamine is then a substrate for monoamine oxidase (MAO), leading to the formation of the reactive aldehyde, DOPAL.

Transamination to this compound (DHPPA)

L-DOPA can also undergo transamination to form this compound (DHPPA). This reaction is reversible, and DHPPA can be transaminated back to L-DOPA, suggesting a potential "sparing effect" on administered L-DOPA by acting as a reservoir.[1]

Neurotoxicity of DOPAL

DOPAL is a highly reactive and toxic molecule that has been implicated as a key player in the neurodegeneration observed in Parkinson's disease.[2][3] Its toxicity stems from its ability to induce oxidative stress, modify and promote the aggregation of proteins like α-synuclein, and impair mitochondrial function.[4][5]

Signaling Pathways of DOPAL-Induced Neurotoxicity

DOPAL exerts its neurotoxic effects through multiple interconnected pathways. It can directly modify proteins, leading to the formation of toxic oligomers and aggregates. Furthermore, the metabolism of dopamine to DOPAL by MAO generates hydrogen peroxide, contributing to oxidative stress. This oxidative environment can, in turn, inhibit the primary enzyme responsible for DOPAL detoxification, aldehyde dehydrogenase (ALDH), creating a vicious cycle of DOPAL accumulation and further cellular damage.[6]

Quantitative Data

The following tables summarize key quantitative data regarding the levels of L-DOPA and its metabolites in Parkinson's disease.

| Metabolite | Control | Parkinson's Disease (untreated) | Fold Change | Reference |

| DOPAL (Striatum) | ~2-3 µM | Increased | ~3-fold (DOPAL/DA ratio) | [4][5] |

| Dopamine (Putamen) | 100% | 2% | ↓ 98% | [7] |

| DOPAC (CSF) | Higher | Lower | ↓ | [8] |

| L-DOPA (CSF) | Higher | Lower | ↓ | [8] |

| Table 1: Representative Changes in L-DOPA Metabolite Levels in Parkinson's Disease. |

Experimental Protocols

Accurate quantification of DHPPA and DOPAL is essential for research in this field. The following sections provide detailed methodologies for their analysis in biological samples.

Analysis of this compound (DHPPA) by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of DHPPA in plasma or brain tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Plasma) a. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled DHPPA). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Sample Preparation (Brain Tissue) a. Homogenize brain tissue in 4 volumes of ice-cold 0.1 M perchloric acid. b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. Filter the supernatant through a 0.22 µm syringe filter. d. Add the internal standard to the filtered supernatant.

3. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II LC or equivalent.

-

Column: ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions: Specific precursor and product ion transitions for DHPPA and the internal standard should be optimized.

Analysis of 3,4-Dihydroxyphenylacetaldehyde (DOPAL) in Brain Tissue by HPLC-ECD

This protocol details a method for the quantification of DOPAL in brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9]

1. Brain Tissue Homogenization a. Rapidly dissect the brain region of interest (e.g., striatum) on a cold plate. b. Weigh the tissue and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid containing an antioxidant (e.g., 0.1% sodium metabisulfite) and an internal standard (e.g., 3,4-dihydroxybenzylamine). c. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. d. Filter the supernatant through a 0.22 µm syringe filter before injection.

2. HPLC-ECD Conditions

-

HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A buffer solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, 0.35 mM 1-octanesulfonic acid, pH 3.1) with an organic modifier (e.g., 10% methanol).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Electrochemical Detector: An electrochemical detector with a glassy carbon working electrode.

-

Potential: Set the oxidizing potential to +0.65 V.

Conclusion

The metabolism of L-DOPA is a multifaceted process with significant implications for both its therapeutic efficacy and its potential to contribute to neurodegeneration. While the transamination product, DHPPA, may play a role in L-DOPA bioavailability, the dopamine-derived metabolite, DOPAL, is a potent neurotoxin. A thorough understanding of the biochemical pathways, the mechanisms of toxicity, and the analytical methods for these metabolites is paramount for the development of improved therapies for Parkinson's disease that not only supplement dopamine but also mitigate the harmful effects of its metabolic byproducts. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this critical area of neuroscience and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine Degradation Pathway and Alpha-synuclein Aggregation - Jun Ding [grantome.com]

- 4. researchgate.net [researchgate.net]

- 5. i-gap.org [i-gap.org]

- 6. researchgate.net [researchgate.net]

- 7. Estimates of Intracellular Dopamine in Parkinson’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine receptor activation mitigates mitochondrial dysfunction and oxidative stress to enhance dopaminergic neurogenesis in 6-OHDA lesioned rats: A role of Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 3,4-Dihydroxyphenylpyruvic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a crucial intermediate metabolite in various biological pathways across different kingdoms of life. As a derivative of pyruvic acid, it plays a significant role in the metabolism of the essential amino acid L-DOPA in mammals and is a key precursor in the biosynthesis of valuable secondary metabolites, such as rosmarinic acid in plants. This technical guide provides a comprehensive overview of the natural occurrence of DHPPA, detailing its presence in animals, plants, and microorganisms. It further outlines detailed experimental protocols for the extraction, purification, and quantification of DHPPA and related phenolic compounds. Finally, this guide presents visual representations of the key metabolic pathways and experimental workflows involving DHPPA to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound is a naturally occurring keto acid found in a variety of organisms, where it serves as a metabolic intermediate. Its presence has been reported in mammals, plants, and microorganisms.

In Animals

In mammals, DHPPA is primarily known as a metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to the neurotransmitter dopamine. The transamination of L-DOPA can lead to the formation of DHPPA. Studies in rats have demonstrated that DHPPA can be formed in the body and is involved in the metabolic pathways of crucial neurochemicals.[1] It has been shown that DHPPA can be rapidly converted back to L-DOPA, highlighting a dynamic equilibrium between these two compounds.[1] The metabolism of L-DOPA is of significant interest in the treatment of Parkinson's disease, and understanding the role of metabolites like DHPPA is crucial for optimizing therapeutic strategies.

In Plants

DHPPA has been identified in a range of plant species and is particularly important in the biosynthesis of certain secondary metabolites. It is a known precursor to rosmarinic acid, a compound with various documented biological activities. While not as ubiquitously studied as other phenolic acids, its presence is implied in plants that produce rosmarinic acid and related compounds. The Human Metabolome Database also lists its presence in food items such as potatoes, skunk currants, docks, and towel gourds.[2]

In Microorganisms

The presence of DHPPA has been reported in the protist Euglena gracilis.[3][4] Furthermore, various microorganisms possess the enzymatic machinery to metabolize DHPPA. For instance, D-lactate dehydrogenases from certain bacteria can reduce DHPPA to D-Danshensu (3,4-dihydroxyphenyllactic acid).[1] This highlights the role of microbial metabolism in the transformation of phenylpyruvic acids.

Quantitative Data on the Natural Occurrence of Phenylpyruvic Acids

While specific quantitative data for this compound are limited in publicly available literature, the following table provides representative concentrations of related phenylpyruvic acids and their derivatives in various natural sources to offer a comparative context for researchers.

| Compound | Organism/Tissue | Concentration | Reference(s) |

| Rosmarinic Acid | Coleus blumei (Hairy roots) | Significantly higher than normal roots | [5] |

| Rosmarinic Acid | Agastache rugosa (Cell culture) | Increased up to 4.7-fold with MeJA treatment | [2] |

| L-DOPA | Rat Striatum (lesioned) after L-DOPA inhalation | > 4-fold higher than oral administration | [3] |

| Dopamine | Rat Striatum (lesioned) after L-DOPA inhalation | > 2-fold higher than oral administration | [3] |

| DOPAC | Rat Striatum after L-DOPA administration | Significant increase in all CNS regions | [6] |

| Total Phenols | Coleus blumei (Callus culture with 12% PEG) | 73.3 µg/L | [7] |

| Rosmarinic Acid | Salvia officinalis (Tunisian cultivated) | 1371.33 µg/g DW | [8] |

| Rosmarinic Acid | Salvia officinalis (Soxhlet extract) | 18821.33 ± 150.20 µg/g | [9] |

| Rosmarinic Acid | Salvia africana (Aqueous extract) | 77.0 ± 3.6 µg/mg | [10] |

Note: This table provides data on related compounds due to the scarcity of specific quantitative data for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound and related phenolic compounds from biological matrices.

Extraction of Phenolic Acids from Plant Material

This protocol is a general method for the extraction of phenolic acids, including DHPPA, from plant tissues.[11]

Materials:

-

Plant material (fresh or lyophilized)

-

80% Methanol

-

1.2 M Hydrochloric acid

-

Water bath

-

Centrifuge

-

Vortex mixer

Procedure:

-

Homogenize the plant material.

-

Mix the homogenized tissue with an extraction solvent of 80% methanol containing 1.2 M HCl in a 1:80 (g/mL) mass to volume ratio.

-

Incubate the mixture for 30 minutes at 80°C in a shaking water bath (150 rpm).

-

After incubation, centrifuge the mixture at 15,000 x g for 15 minutes.

-

Collect the supernatant containing the extracted phenolic acids for further analysis.

Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol describes a general solid-phase extraction procedure for the purification of catecholic compounds like DHPPA from biological fluids.[12][13]

Materials:

-

Alumina-based or mixed-mode cation exchange SPE cartridges

-

Methanol

-

Water (acidified and ammoniated)

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning:

-

Place the SPE cartridge on the manifold.

-

Condition the cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of acidified water.

-

-

Sample Loading:

-

Pre-treat the sample (e.g., acidification of urine).

-

Load the pre-treated sample onto the conditioned cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of acidified water to remove polar impurities.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Elution:

-

Elute the DHPPA with 1 mL of ammoniated methanol.

-

-

Sample Finalization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

Quantification by LC-MS/MS

This section outlines a general approach for the quantification of DHPPA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.[14][15]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2 µL.

-

Gradient Elution: A suitable gradient from low to high organic phase to achieve separation.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for DHPPA need to be determined by infusing a standard solution.

-

Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy) must be optimized for maximum sensitivity.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile compounds like DHPPA require derivatization to increase their volatility. A common two-step process involves oximation followed by silylation.[11][16]

Materials:

-

Methoxyamine hydrochloride in pyridine.

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

-

Heating block or oven.

-

GC-MS system.

Procedure:

-

Drying: The sample extract must be completely dried, for example, using a SpeedVac or under a stream of nitrogen, as water interferes with the silylation reaction.

-

Oximation:

-

Add 50 µL of methoxyamine hydrochloride solution to the dried sample.

-

Incubate at 60°C for 60 minutes to convert the keto group to a methoxime derivative.

-

-

Silylation:

-

After cooling, add 100 µL of MSTFA with 1% TMCS.

-

Incubate at 60°C for 30 minutes to silylate the hydroxyl and carboxyl groups.

-

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the study of this compound.

Conclusion

This compound is a metabolite of significant interest due to its roles in both primary and secondary metabolism across a wide range of organisms. While its qualitative presence is established in various natural sources, a clear need exists for more extensive quantitative studies to fully understand its physiological and pathological relevance. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and professionals to further investigate the natural occurrence and biological functions of DHPPA, paving the way for potential applications in drug development and biotechnology.

References

- 1. neurology.org [neurology.org]

- 2. Metabolomics Analysis and Biosynthesis of Rosmarinic Acid in Agastache rugosa Kuntze Treated with Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. coleus blumei benth: Topics by Science.gov [science.gov]

- 5. Potential of Different Coleus blumei Tissues for Rosmarinic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Widespread and Heterologous Effects of L-DOPA on Monoaminergic Tissue Metabolism in Newborn Rats Expressing Air-Stepping [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. currentsci.com [currentsci.com]

- 9. phcogres.com [phcogres.com]

- 10. Phytochemical Composition and Bioactive Effects of Salvia africana, Salvia officinalis ‘Icterina’ and Salvia mexicana Aqueous Extracts [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. benchchem.com [benchchem.com]

- 16. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

3,4-Dihydroxyphenylpyruvic Acid in Tyrosine Metabolism Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorders of tyrosine metabolism are a group of inherited metabolic diseases characterized by the body's inability to effectively break down the amino acid tyrosine. This leads to the accumulation of tyrosine and its metabolites in various tissues and biological fluids, resulting in a range of clinical manifestations. Among the metabolites that accumulate is 3,4-dihydroxyphenylpyruvic acid (DHPPA), a keto acid that has been implicated in the pathophysiology of specific tyrosine metabolism disorders, namely Hawkinsinuria and Tyrosinemia Type III. This technical guide provides a comprehensive overview of the role of DHPPA in these disorders, including quantitative data on its accumulation, detailed experimental protocols for its detection, and an exploration of the potential cellular signaling pathways affected by its presence.

The Role of this compound in Tyrosine Metabolism and Associated Disorders

The catabolism of tyrosine is a multi-step enzymatic process. A key enzyme in this pathway is 4-hydroxyphenylpyruvate dioxygenase (HPD), which is encoded by the HPD gene. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid.[1] Genetic mutations in the HPD gene can lead to either a deficiency or an altered function of the HPD enzyme, resulting in the accumulation of upstream metabolites, including 4-hydroxyphenylpyruvic acid and its dihydroxylated form, this compound.

Tyrosine Metabolism Pathway

The metabolic pathway of tyrosine is complex, involving several enzymes and intermediates. A simplified diagram of the pathway is presented below, highlighting the position of HPD and the accumulation of DHPPA in HPD-related disorders.

Hawkinsinuria

Hawkinsinuria is a rare, autosomal dominant disorder of tyrosine metabolism caused by a gain-of-function mutation in the HPD gene.[2] This mutation leads to the production of an unstable intermediate during the conversion of 4-hydroxyphenylpyruvate, which then reacts with glutathione to form a unique sulfur-containing amino acid called hawkinsin.[2] Patients with Hawkinsinuria often present in infancy with metabolic acidosis and failure to thrive.[3] Diagnosis is typically made through urine organic acid analysis, which reveals the presence of hawkinsin and other tyrosine metabolites, including elevated levels of 4-hydroxyphenylpyruvic acid.[3][4]

Tyrosinemia Type III

Tyrosinemia Type III is a rare, autosomal recessive disorder caused by a deficiency in the activity of the HPD enzyme.[5] This deficiency leads to the accumulation of tyrosine and its derivatives, including 4-hydroxyphenylpyruvic acid, 4-hydroxyphenyllactic acid, and 4-hydroxyphenylacetic acid, in the blood and urine.[6][7] The clinical presentation of Tyrosinemia Type III is variable, with some individuals being asymptomatic while others may exhibit neurological symptoms such as developmental delay, seizures, and ataxia.[8][9]

Quantitative Data on this compound Accumulation

The accumulation of DHPPA and related metabolites is a key diagnostic feature of Hawkinsinuria and Tyrosinemia Type III. The following tables summarize the reported quantitative data for these compounds in affected individuals. It is important to note that due to the rarity of these disorders, the available data is primarily from individual case reports and small case series.

Table 1: Urinary Metabolite Concentrations in Hawkinsinuria

| Metabolite | Concentration | Reference |

| 4-Hydroxyphenylpyruvic Acid | Elevated (specific value not provided) | [4] |

| 4-Hydroxyphenyllactic Acid | Elevated (specific value not provided) | [10] |

| 4-Hydroxyphenylacetic Acid | Elevated (specific value not provided) | [4] |

| Hawkinsin | Present | [11] |

Table 2: Urinary and Plasma Metabolite Concentrations in Tyrosinemia Type III

| Metabolite | Fluid | Concentration | Normal Range/Cut-off | Reference |

| 4-Hydroxyphenylpyruvic Acid | Urine | 101.81 (units not specified) | 1.90 | [12] |

| 4-Hydroxyphenyllactic Acid | Urine | 217.14 (units not specified) | 12.51 | [12] |

| 4-Hydroxyphenylpyruvic Acid | Urine | Markedly Elevated | Not specified | [13] |

| 4-Hydroxyphenyllactic Acid | Urine | Markedly Elevated | Not specified | [13] |

| N-acetyltyrosine | Urine | Mildly Increased | Not specified | [13] |

| Tyrosine | Plasma | 1,200 µmol/L | 19–119 µmol/L | [13] |

| Tyrosine | Plasma | 680 µmol/L | <248 µmol/L | [14] |

| 4-Hydroxyphenylpyruvic Acid | Urine | High excretion | Not specified | [14] |

| 4-Hydroxyphenyllactic Acid | Urine | High excretion | Not specified | [14] |

Experimental Protocols for the Analysis of this compound

Accurate quantification of DHPPA and other tyrosine metabolites is crucial for the diagnosis and monitoring of Hawkinsinuria and Tyrosinemia Type III. The following sections provide detailed methodologies for the analysis of these compounds in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

GC-MS is a widely used technique for the analysis of urinary organic acids. The following protocol is a general method that can be adapted for the analysis of DHPPA and other tyrosine metabolites.

Sample Preparation and Derivatization:

-

Urine Collection: Collect a random or 24-hour urine sample. Store at -20°C or lower until analysis.

-

Internal Standard Addition: To 1 mL of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of a related organic acid).

-

Extraction:

-

Acidify the urine sample to a pH of approximately 1 with hydrochloric acid.

-

Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Repeat the extraction step with another 3 mL of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

Methoximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Cap the vial and heat at 60°C for 30 minutes. This step converts the keto group of DHPPA to a methoxime derivative, preventing enolization.

-

Silylation: After cooling, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 60°C for 45 minutes. This step silylates the hydroxyl and carboxyl groups, increasing the volatility and thermal stability of the analyte.

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 250°C.

-

Ramp 3: 20°C/min to 300°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 4-Hydroxyphenylpyruvic Acid

LC-MS/MS offers high sensitivity and specificity for the quantification of DHPPA. The following protocol is based on a validated method for the analysis of 4-hydroxyphenylpyruvic acid (HPPA) and can be adapted for DHPPA.[15][16]

Sample Preparation:

-

Urine/Plasma Collection: Collect urine or plasma samples. Store at -80°C until analysis.

-

Dilution: Dilute the sample (e.g., 1:100) with a solution containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

LC-MS/MS Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

-

Column: Atlantis dC18 column (100 mm × 2.1 mm, 3 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Injection Volume: 5 µL.

-

Tandem Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode for DHPPA.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for DHPPA and its internal standard need to be determined. For 4-hydroxyphenylpyruvic acid, a precursor ion of m/z 179 and a product ion of m/z 135 have been reported.[15]

Potential Cellular and Signaling Pathways Affected by this compound

The precise cellular and molecular mechanisms by which the accumulation of DHPPA contributes to the pathophysiology of Hawkinsinuria and Tyrosinemia Type III are not yet fully elucidated. However, based on its chemical structure as a catechol-containing compound, several potential pathways can be hypothesized.

Oxidative Stress

Catechol moieties are known to be susceptible to oxidation, leading to the formation of reactive quinone species and the generation of reactive oxygen species (ROS). This can lead to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed. While direct evidence for DHPPA-induced oxidative stress is limited, studies on structurally similar compounds like 3,4-dihydroxyphenylacetic acid (DOPAC) have shown their involvement in modulating oxidative stress. It is plausible that DHPPA accumulation could contribute to cellular damage through the induction of oxidative stress.

Mitochondrial Dysfunction

Mitochondria are central to cellular energy metabolism and are also a major source of endogenous ROS. Mitochondrial dysfunction has been implicated in a wide range of metabolic and neurodegenerative diseases. Given the potential for DHPPA to induce oxidative stress, it is conceivable that it could also impact mitochondrial function. Studies on other catechol-containing metabolites have demonstrated their ability to affect mitochondrial respiration and membrane potential. Further research is needed to directly assess the impact of DHPPA on mitochondrial bioenergetics and dynamics.

Modulation of Signaling Pathways

The accumulation of metabolites can lead to the dysregulation of various cellular signaling pathways. For instance, studies on other polyphenolic compounds have shown their ability to modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades, which are involved in cell growth, differentiation, and survival. It is possible that DHPPA, through its potential to induce oxidative stress or by other mechanisms, could interfere with these or other critical signaling pathways, contributing to the neurological symptoms observed in some patients with Tyrosinemia Type III.

Conclusion and Future Directions

This compound is a key metabolite that accumulates in the tyrosine metabolism disorders Hawkinsinuria and Tyrosinemia Type III. Its detection and quantification are essential for the diagnosis of these conditions. While analytical methods for its measurement are well-established, a deeper understanding of its pathophysiological role is required. Future research should focus on elucidating the direct cellular and molecular effects of DHPPA accumulation, particularly its impact on oxidative stress, mitochondrial function, and key signaling pathways. Such studies will be crucial for the development of novel therapeutic strategies aimed at mitigating the cellular damage caused by this and other toxic metabolites in disorders of tyrosine metabolism.

References

- 1. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hawkinsinuria - Wikipedia [en.wikipedia.org]

- 3. metabolicsupportuk.org [metabolicsupportuk.org]

- 4. Frontiers | Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy [frontiersin.org]

- 5. Tyrosinemia: Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 6. Tyrosinemia: Understanding Its Three Types - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 7. Tyrosinemia type III (Concept Id: C0268623) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 8. metabolicsupportuk.org [metabolicsupportuk.org]

- 9. floridanewbornscreening.com [floridanewbornscreening.com]

- 10. researchgate.net [researchgate.net]

- 11. mendelian.co [mendelian.co]

- 12. File:Tyrosine metabolic pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 13. Novel Cranial Imaging Findings and a Splice-Site Variant in a Patient with Tyrosinemia Type III, and a Summary of Published Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TYROSINEMIA TYPE III: A CASE REPORT OF SIBLINGS AND LITERATURE REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of 3,4-Dihydroxyphenylpyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 3,4-Dihydroxyphenylpyruvic acid (DHPPA), a valuable keto acid intermediate. The document details three primary enzymatic strategies, presenting comparative quantitative data, in-depth experimental protocols, and visual representations of the biochemical pathways and workflows.

Introduction

This compound (DHPPA) is a key intermediate in the metabolism of L-DOPA and plays a significant role in various biochemical pathways. Its efficient synthesis is of great interest for the production of valuable downstream compounds, including the cardioprotective drug Danshensu (Salvianic acid A). Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods, which often involve harsh reaction conditions and produce unwanted byproducts. This guide explores three robust enzymatic approaches for DHPPA production, utilizing L-Amino Acid Deaminase, D-Amino Acid Oxidase, and Tyrosine Aminotransferase. Each method is presented with detailed protocols and quantitative data to aid researchers in selecting and implementing the most suitable strategy for their specific needs.

Enzymatic Synthesis Pathways

L-Amino Acid Deaminase (L-AAD) from Proteus vulgaris

This pathway utilizes a membrane-bound L-amino acid deaminase from Proteus vulgaris to catalyze the oxidative deamination of L-3,4-dihydroxyphenylalanine (L-DOPA) to DHPPA. This method is efficient and can be performed using whole-cell biocatalysts, simplifying enzyme purification steps.

Experimental Workflow:

Biochemical Pathway:

Experimental Protocol:

-

Biocatalyst Preparation:

-

An engineered Escherichia coli strain expressing the membrane-bound L-amino acid deaminase from Proteus vulgaris is cultured in a suitable medium.

-

The cells are harvested by centrifugation and washed.

-

-

Enzymatic Reaction:

-

A reaction mixture is prepared containing L-DOPA and the whole-cell biocatalyst in a phosphate buffer.

-

The reaction is incubated at a controlled temperature and pH with agitation.

-

-

Sample Analysis:

-

Aliquots of the reaction mixture are taken at different time intervals.

-

The concentration of DHPPA is determined by High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | L-DOPA | [1] |

| Enzyme | Whole cells of E. coli expressing P. vulgaris L-AAD | [1] |

| Substrate Concentration | 50 mM | [1] |

| Product Concentration | 48.3 mM | [1] |

| Yield | 96.6% | [1] |

D-Amino Acid Oxidase (DAAO)

This method involves the oxidative deamination of D-3,4-dihydroxyphenylalanine (D-DOPA) to DHPPA using D-amino acid oxidase. This chiral conversion is a two-step process where D-DOPA is first converted to DHPPA by DAAO, which can then be reaminated to L-DOPA by a transaminase if present.[2][3]

Experimental Workflow:

Biochemical Pathway:

Experimental Protocol:

-

Enzyme and Reaction Mixture Preparation:

-

Purified D-amino acid oxidase is obtained from a suitable source (e.g., Rhodotorula gracilis or Trigonopsis variabilis).

-

The reaction mixture is prepared in a pyrophosphate buffer (pH 8.3) containing D-DOPA, FAD, and catalase.[4]

-

-

Enzymatic Reaction:

-

Product Quantification:

-

The amount of α-keto acid (DHPPA) produced can be determined colorimetrically after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[5]

-

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | D-DOPA | [2][3] |

| Enzyme | D-Amino Acid Oxidase (DAAO) | [2][3] |

| Buffer | Pyrophosphate buffer, pH 8.3 | [4] |

| Temperature | 37°C | [4] |

| Cofactor | FAD | [4] |

| Additive | Catalase (to decompose H₂O₂) | [4] |

Multi-enzyme Cascade using Tyrosine Aminotransferase (TyrB)

This advanced approach utilizes a one-pot, multi-enzyme cascade for the synthesis of DHPPA from L-DOPA, coupled with the regeneration of necessary cofactors. This system involves three key enzymes: Tyrosine aminotransferase from E. coli (EcTyrB), D-isomer specific 2-hydroxyacid dehydrogenase from Lactobacillus frumenti (LfD2-HDH), and glutamate dehydrogenase from Clostridium difficile (CdgluD).[6]

Experimental Workflow:

Biochemical Pathway with Cofactor Regeneration:

Experimental Protocol:

-

Enzyme Preparation:

-

Recombinant E. coli strains overexpressing EcTyrB, LfD2-HDH, and CdgluD are cultured, and the enzymes are purified.

-

-

Multi-enzyme Cascade Reaction:

-

The reaction is carried out in a one-pot system containing L-DOPA, NAD⁺, L-glutamate, and the three purified enzymes in a phosphate buffer (pH 7.0).

-

The reaction is incubated at 35°C.[6]

-

-

Product Analysis:

-

The concentrations of DHPPA and the final product, Danshensu, are monitored using HPLC.

-

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | L-DOPA | [6] |

| Enzymes | EcTyrB, LfD2-HDH, CdgluD | [6] |

| Substrate Concentration | 10 mM | [6] |

| Product (Danshensu) | 9.20 mM | [6] |

| Yield (Danshensu) | 92% | [6] |

| Buffer | 50 mM PBS, pH 7.0 | [6] |

| Temperature | 35°C | [6] |

| Cofactors | 5 mM NAD⁺, 10 mM L-Glutamate | [6] |

| Space-Time Yield | 1.82 g L⁻¹ h⁻¹ | [6] |

Comparison of Enzymatic Synthesis Methods

| Feature | L-Amino Acid Deaminase | D-Amino Acid Oxidase | Tyrosine Aminotransferase Cascade |

| Starting Material | L-DOPA | D-DOPA | L-DOPA |

| Key Enzyme(s) | L-AAD | DAAO | EcTyrB, LfD2-HDH, CdgluD |

| Biocatalyst Form | Whole cells or purified enzyme | Purified enzyme | Purified enzymes |

| Cofactor Requirement | FAD (internal) | FAD | NAD⁺, PLP (for TyrB) |

| Cofactor Regeneration | Not explicitly required | Not explicitly coupled in basic assay | Integrated (via CdgluD) |

| Yield | High (e.g., 96.6%) | Dependent on reaction setup | High (e.g., 92% for downstream product) |

| Advantages | Simple, whole-cell system possible | High specificity for D-isomers | One-pot multi-step synthesis, integrated cofactor regeneration |

| Disadvantages | Potential for H₂O₂ byproduct formation | Requires D-DOPA substrate, H₂O₂ byproduct | Requires purification of multiple enzymes |

Conclusion

The enzymatic synthesis of this compound offers several advantageous routes for researchers and drug development professionals. The choice of method depends on the specific requirements of the application, including the availability of starting materials (L-DOPA vs. D-DOPA), the desired complexity of the experimental setup, and the need for integrated cofactor regeneration. The L-Amino Acid Deaminase pathway provides a straightforward approach, particularly with the use of whole-cell biocatalysts. The D-Amino Acid Oxidase method offers high stereospecificity. The multi-enzyme cascade featuring Tyrosine Aminotransferase represents a sophisticated and efficient system for the continuous production of DHPPA and its derivatives, complete with a self-sustaining cofactor supply. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development of robust and sustainable biocatalytic processes for the synthesis of DHPPA.

References

- 1. researchgate.net [researchgate.net]

- 2. D-dopa is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods for the Detection of D-Amino-Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

The Chemical and Physical Stability of 3,4-Dihydroxyphenylpyruvic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a key intermediate in the metabolism of aromatic amino acids, notably L-dopa.[1] Its chemical structure, featuring both a catechol ring and an α-keto acid moiety, renders it a molecule of significant interest in various biological pathways and a potential subject of drug development. However, these same functional groups are inherently reactive and susceptible to degradation, posing challenges to its handling, formulation, and storage. This technical guide provides an in-depth analysis of the physical and chemical stability of DHPPA, drawing upon the established chemistry of its constituent functional groups to predict its degradation pathways and stability profile. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate degradation and ensure the integrity of DHPPA in their studies.

Core Chemical Structure and Inherent Instabilities

DHPPA's stability is primarily dictated by its two key functional groups: the catechol (3,4-dihydroxybenzene) ring and the α-keto acid side chain.

-

Catechol Moiety: The catechol group is highly susceptible to oxidation. This process is often initiated by the deprotonation of the hydroxyl groups, which is more favorable under neutral to alkaline conditions. The resulting catecholate is readily oxidized to a semiquinone radical and subsequently to a highly reactive o-quinone. These quinones are electrophilic and can undergo further reactions, including polymerization, leading to the formation of complex, often colored, degradation products. This oxidative degradation is a common characteristic of catechol-containing compounds and is a primary concern for the stability of DHPPA.

-

α-Keto Acid Moiety: The α-keto acid group also contributes to the molecule's reactivity. While generally more stable than the catechol ring, this group can undergo decarboxylation, particularly under thermal stress. Other potential reactions include condensation and reactions with nucleophiles.

Factors Influencing the Stability of this compound

The stability of DHPPA is significantly influenced by several environmental factors. Understanding and controlling these factors are crucial for preserving the integrity of the compound.

pH

The pH of the solution is a critical determinant of DHPPA's stability. The catechol moiety is significantly more prone to oxidation at neutral to alkaline pH due to the increased ease of deprotonation of the hydroxyl groups. Therefore, DHPPA is expected to be most stable in acidic conditions.

Oxidation

The presence of oxidizing agents, including molecular oxygen, can significantly accelerate the degradation of the catechol ring. The oxidation process can be catalyzed by the presence of metal ions.

Temperature

Elevated temperatures can increase the rate of all degradation reactions. For DHPPA, thermal stress is likely to promote both the oxidation of the catechol ring and the degradation of the α-keto acid side chain, potentially through decarboxylation.

Light

Catechol-containing compounds are often sensitive to light. Exposure to light, particularly in the UV range, can provide the energy to initiate and accelerate oxidative degradation pathways.

Metal Ions

Trace amounts of metal ions, such as copper and iron, can act as catalysts for the oxidation of catechols. Chelation of these metal ions can be a strategy to improve the stability of DHPPA solutions.

Predicted Degradation Pathways

Based on the chemistry of its functional groups, the primary degradation pathway for DHPPA is anticipated to be the oxidation of the catechol ring.

Caption: Predicted primary degradation pathway of DHPPA via oxidation of the catechol moiety.

Quantitative Stability Data Summary

| Parameter | Condition | Expected Stability of DHPPA | Rationale |

| pH | Acidic (pH < 4) | High | Protonated hydroxyl groups are less susceptible to oxidation. |

| Neutral (pH 7) | Moderate | Deprotonation and subsequent oxidation of the catechol ring are more likely. | |

| Alkaline (pH > 8) | Low | Rapid deprotonation and oxidation of the catechol moiety. | |

| Temperature | Refrigerated (2-8 °C) | High | Low kinetic energy slows down all degradation reactions. |

| Room Temperature (20-25 °C) | Moderate to Low | Increased rate of oxidation and potential for other degradation reactions. | |

| Elevated (> 40 °C) | Very Low | Significant acceleration of all degradation pathways, including potential decarboxylation. | |

| Light | Protected from Light | High | Prevents photo-initiated oxidation. |

| Exposed to Ambient Light | Moderate | Potential for slow photodegradation. | |

| Exposed to UV Light | Low | Significant and rapid photodegradation is expected. | |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | High | Minimizes exposure to oxygen, a key reactant in oxidative degradation. |

| Air | Low | Oxygen readily participates in the oxidation of the catechol ring. | |

| Metal Ions | Chelating Agent Present | High | Sequesters catalytic metal ions, inhibiting oxidation. |

| Trace Metal Ions Present | Low | Catalyzes the oxidation of the catechol moiety. |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of DHPPA, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Forced Degradation Study Protocol

The following is a general protocol for conducting a forced degradation study on DHPPA. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Caption: General workflow for a forced degradation study of DHPPA.

1. Preparation of Stock Solution:

-

Prepare a stock solution of DHPPA in a suitable solvent (e.g., methanol or a buffered aqueous solution at acidic pH).

2. Stress Conditions:

-

Acidic Hydrolysis: Treat the DHPPA solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the DHPPA solution with a base (e.g., 0.1 M NaOH) at room temperature. Due to the expected rapid degradation, this should be monitored closely at short time intervals.

-

Oxidative Degradation: Treat the DHPPA solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose both the solid DHPPA and a solution of DHPPA to elevated temperatures (e.g., 60°C) in a controlled environment.

-

Photolytic Degradation: Expose the DHPPA solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).

3. Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method with UV detection. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.

Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of DHPPA and its potential degradation products.

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The acidic mobile phase will help to stabilize DHPPA on the column.

-

Detection: UV detection at a wavelength where DHPPA has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Logical Relationships

While DHPPA is primarily known as a metabolite, its structural similarity to other biologically active catechols suggests potential interactions with various signaling pathways. However, direct evidence for DHPPA's role as a signaling molecule is limited. Its primary established relationship is within the metabolic pathway of L-dopa.

References

The Degradation Landscape of 3,4-Dihydroxyphenylpyruvic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the degradation pathways and resulting products of 3,4-dihydroxyphenylpyruvic acid (DHPPA). Given the limited direct studies on DHPPA degradation, this guide synthesizes information from forced degradation studies of structurally analogous compounds, particularly those containing catechol and phenylpyruvic acid moieties. This information is crucial for understanding the stability of DHPPA in various experimental and pharmaceutical contexts, enabling the development of robust formulations and analytical methods.

Core Degradation Pathways and Products

This compound is susceptible to degradation through several pathways, primarily driven by its catechol group and α-keto acid side chain. The principal degradation mechanisms are oxidation and decarboxylation, which can be triggered by factors such as pH, temperature, light, and the presence of oxidizing agents or metal ions.[1]

Oxidative Degradation

The catechol moiety of DHPPA is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen (auto-oxidation), especially at neutral to alkaline pH, or by oxidizing agents like hydrogen peroxide.[2][3] The initial product is a highly reactive ortho-quinone, which can then participate in subsequent reactions, including polymerization, leading to the formation of complex, often colored, degradation products.[2] During auto-oxidation, reactive oxygen species (ROS) such as superoxide and hydrogen peroxide can be generated.[2][3]

Decarboxylation

The α-keto acid side chain of DHPPA can undergo decarboxylation, particularly under thermal stress or in the presence of certain metal ions.[4] This reaction would result in the formation of 3,4-dihydroxyphenylacetaldehyde (DOPAL). This aldehyde is itself a reactive molecule and can be further oxidized.

Hydrolytic and Photolytic Degradation

While DHPPA does not possess highly labile functional groups prone to simple hydrolysis, its stability is pH-dependent. Alkaline conditions can accelerate the auto-oxidation of the catechol ring.[5] The aromatic nature and the catechol group make DHPPA susceptible to photodegradation, which likely proceeds through oxidative pathways initiated by light energy.[6]

Summary of Potential Degradation Products

The following table summarizes the inferred degradation products of DHPPA based on the degradation of structurally similar compounds.

| Degradation Pathway | Stress Condition(s) | Potential Degradation Product(s) | Inferred From |

| Oxidation | Oxygen (air), H₂O₂, metal ions, alkaline pH, light | 3,4-Dioxo-phenylpyruvic acid (DHPPA-o-quinone) | [2][3][7] |

| Polymeric materials (from quinone) | [2] | ||

| Decarboxylation | Heat, metal ions (e.g., Cu²⁺, Mn²⁺) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | [4][8] |

| Oxidative Decarboxylation | Oxygen, metal ions, heat | 3,4-Dihydroxybenzaldehyde, 3,4-Dihydroxybenzyl alcohol | [4] |

Experimental Protocols for Forced Degradation Studies

To experimentally determine the degradation products of DHPPA, a forced degradation study is essential. This involves subjecting a solution of DHPPA to various stress conditions to generate its degradation products.[6][9]

Materials and Reagents

-

This compound (DHPPA)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (for pH control)

General Procedure for Stress Testing

-

Preparation of Stock Solution: Prepare a stock solution of DHPPA in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the DHPPA stock solution with an equal volume of 0.1 M or 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.

-